molecular formula C13H20ClN3O B1356210 N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride CAS No. 850415-38-2

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride

Cat. No. B1356210
M. Wt: 269.77 g/mol
InChI Key: JGQLLUXGTGLZMU-UHFFFAOYSA-N
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Description

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride, or BPAH, is a synthetic compound that has been used in a variety of scientific research applications. BPAH is a versatile compound that has been used in a range of applications, including drug synthesis, biochemical and physiological studies, and in lab experiments.

Scientific Research Applications

ACAT Inhibitor for Treating Diseases Involving ACAT-1 Overexpression

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This compound exhibits selectivity for human ACAT-1 over ACAT-2 and could be useful in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antitumor Activity

A series of N-benzyl-2-(piperazin-1-yl)acetamide analogs have shown potent antiproliferative activity against various cancer cell lines, including HeLa (human cervical cancer) and A549 (human lung cancer) cells. Some compounds in this series have been found to induce cell apoptosis and cause G1-phase arrest in cell division cycles (Wu et al., 2017).

COX-2 Inhibition and Anti-inflammatory Activity

N-benzyl-2-(piperazin-1-yl)acetamide analogs have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown promising results in in vivo pharmacological screening and are considered potential non-toxic anti-inflammatory agents (Raghavendra et al., 2012).

Anticholinesterase Agents

Certain N-benzyl-2-(piperazin-1-yl)acetamide derivatives have been identified as anticholinesterase agents due to their inhibitory effect on acetylcholinesterase (AChE). These compounds have been compared with Donepezil and found to exhibit significant anticholinesterase activity (Mohsen et al., 2014).

Anticonvulsant Properties

Research has shown that certain N-benzyl-2-(piperazin-1-yl)acetamide derivatives exhibit significant anticonvulsant activity. These compounds have been evaluated using models like maximal electroshock induced seizures (MES) in mice, revealing their potential in preventing seizure spread at low doses (Shakya et al., 2016).

properties

IUPAC Name

N-benzyl-2-piperazin-1-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c17-13(11-16-8-6-14-7-9-16)15-10-12-4-2-1-3-5-12;/h1-5,14H,6-11H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQLLUXGTGLZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride

CAS RN

827614-58-4
Record name 1-Piperazineacetamide, N-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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